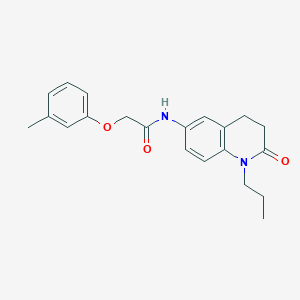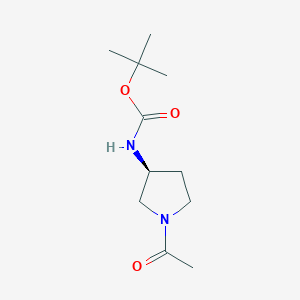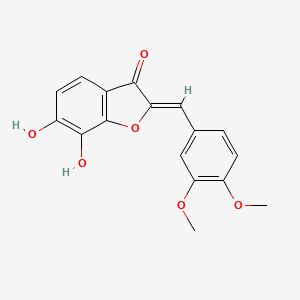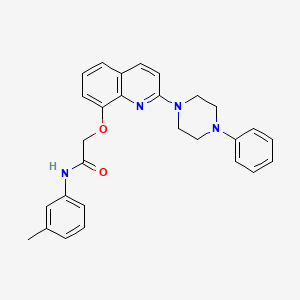![molecular formula C19H13BrFN3S B2700450 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile CAS No. 477297-91-9](/img/structure/B2700450.png)
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C19H13BrFN3S and its molecular weight is 414.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole and thiadiazole derivatives have been extensively studied for their antimicrobial properties. Novel Schiff bases, including thiazole derivatives, have shown significant antimicrobial activity against various strains of bacteria and fungi. These compounds were synthesized using a range of techniques and demonstrated promising results in vitro, indicating their potential as therapeutic agents in treating infectious diseases (Puthran et al., 2019; Darwish et al., 2014).
Corrosion Inhibition
Thiazole and thiadiazole derivatives are also explored for their corrosion inhibition properties, particularly in the context of protecting metals like iron from corrosion. Quantum chemical and molecular dynamics simulation studies have been performed to understand the inhibition mechanisms of these compounds, which are attributed to their ability to form protective layers on metal surfaces, thereby preventing corrosion (Kaya et al., 2016).
Anticancer and Neuroprotective Activities
Certain thiazole and thiadiazole derivatives have been identified to possess anticancer and neuroprotective activities. Studies focusing on derivatives similar to the mentioned compound have highlighted their potential in inhibiting the proliferation of tumor cells and exhibiting protective effects in neuronal cultures. These findings suggest a promising avenue for the development of new therapeutic agents for cancer and neurodegenerative diseases (Rzeski et al., 2007).
Photodynamic Therapy Applications
The development of new photosensitizers for photodynamic therapy, particularly in cancer treatment, is another area of interest. Zinc phthalocyanine derivatives substituted with thiazole and thiadiazole groups have been synthesized and characterized, showing high singlet oxygen quantum yields and good fluorescence properties. These features make them suitable candidates as Type II photosensitizers for photodynamic therapy (Pişkin et al., 2020).
Molecular Interaction Studies
Research on thiazole and thiadiazole derivatives extends to understanding their molecular interactions, such as noncovalent interactions, which play a crucial role in their biological activities. Studies using crystallography and quantum theory of atoms-in-molecules (QTAIM) have provided insights into the nature of these interactions, aiding in the design of more effective compounds (El-Emam et al., 2020).
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3S/c1-12-5-6-16(21)8-17(12)23-10-14(9-22)19-24-18(11-25-19)13-3-2-4-15(20)7-13/h2-8,10-11,23H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRCVHDKVPIFM-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2700367.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)



![N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2700376.png)


![3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2700382.png)


![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)


